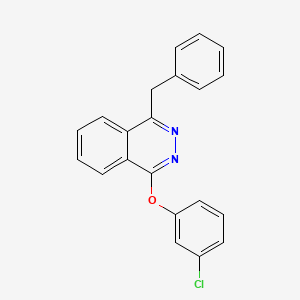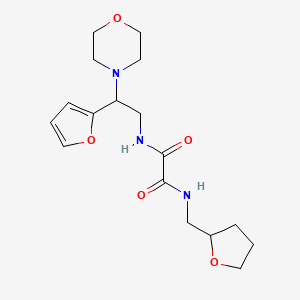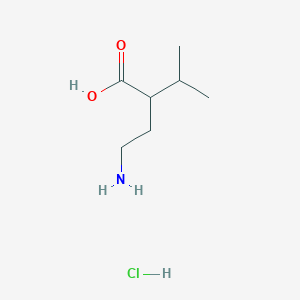![molecular formula C19H22ClN3O2 B2747655 2-(4-chloro-2-methylphenoxy)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide CAS No. 364052-71-1](/img/structure/B2747655.png)
2-(4-chloro-2-methylphenoxy)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-chloro-2-methylphenoxy)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide” is a complex organic molecule. It contains several functional groups, including a phenoxy group, a methylidene group, and a propanehydrazide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenoxy, methylidene, and propanehydrazide groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. The presence of the phenoxy, methylidene, and propanehydrazide groups suggests that it could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Aplicaciones Científicas De Investigación
Nonlinear Optical Properties and Optical Device Applications
Research on hydrazones related to the specified compound has demonstrated their potential in the field of nonlinear optics. Studies reveal that such compounds exhibit significant nonlinear optical properties, including two-photon absorption, and are considered promising candidates for optical device applications like optical limiters and switches. The investigation into the nonlinear optical parameters of these compounds suggests their utility in enhancing the performance of optical devices due to their effective third-order susceptibility and optical power limiting behavior (Naseema et al., 2010).
Antioxidant and Biofilm Inhibition Activities
Another area of research involves the synthesis and evaluation of novel compounds for their antioxidant and biofilm inhibition activities. Studies have synthesized a series of compounds, including those with structures similar to the specified chemical, to explore their potential in medical applications. These compounds have shown promising antioxidant capabilities and the ability to inhibit biofilm formation, which are crucial properties for pharmaceutical applications and the treatment of infections caused by biofilm-forming bacteria (Sheikh et al., 2021).
Antimicrobial Evaluation
Further studies have extended into the antimicrobial evaluation of novel imines and thiazolidinones derived from related compounds. The synthesis of these compounds and their subsequent testing against various bacterial and fungal strains have indicated their potential as effective antimicrobial agents. Such research contributes to the discovery of new therapeutic options for treating microbial infections (Fuloria et al., 2009).
Bioremediation Potential
The application of enzymes in bioremediation, particularly for the degradation of environmentally persistent pollutants like Bisphenol A, has also been explored. Research utilizing enzymes such as laccase, in combination with reverse micelles systems, has demonstrated the capability to significantly reduce the concentration of pollutants. This approach offers a promising method for the environmental cleanup of hazardous materials (Chhaya & Gupte, 2013).
Metabolism and Toxicity Studies
The metabolism of Bisphenol A and related compounds has been investigated to understand their impact on health and the environment. Characterization of new metabolites produced by liver microsomes and S9 fractions in mice provides insights into the metabolic pathways and potential toxicity mechanisms of these compounds. Such studies are crucial for assessing the risks associated with exposure to these chemicals (Jaeg et al., 2004).
Mecanismo De Acción
Target of Action
It is structurally similar to the herbicide mecoprop-p , which targets plant growth processes
Mode of Action
It is suggested that it might function similarly to synthetic auxins . Synthetic auxins are known to disrupt plant growth by mimicking natural plant hormones, leading to abnormal growth patterns that can eventually kill the plant .
Result of Action
Synthetic auxins typically cause abnormal growth patterns in plants, which can lead to the plant’s death .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-13-11-16(20)7-10-18(13)25-14(2)19(24)22-21-12-15-5-8-17(9-6-15)23(3)4/h5-12,14H,1-4H3,(H,22,24)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPLQNPFLFZIDU-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NN=CC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N/N=C/C2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-{[4-(2-furylcarbonyl)piperazino]sulfonyl}phenyl)acetamide](/img/structure/B2747581.png)
![Ethyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2747583.png)
![8-{4-[(2,6-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-(2-methylprop-2-enyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2747584.png)
![8-Fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2747585.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzamide](/img/structure/B2747586.png)

![4-[benzyl(methyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2747589.png)
![3-(1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2747592.png)

